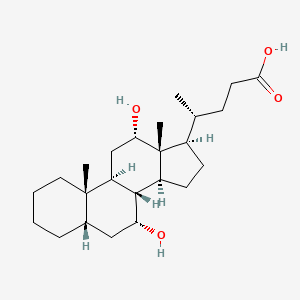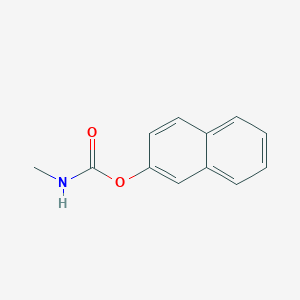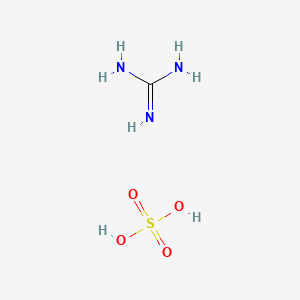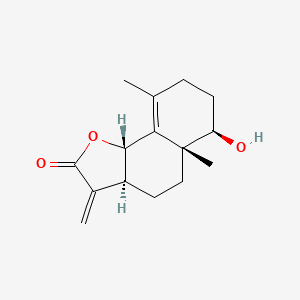
イソデオキシコール酸
概要
説明
イソデオキシコール酸は、肝臓生化学および胆汁分泌において重要な役割を果たす天然化合物です 。この化合物は胆汁流量および肝臓機能への影響で知られており、さまざまな科学研究分野の関心の対象となっています。
科学的研究の応用
Isodeoxycholic acid has a wide range of scientific research applications, including:
作用機序
イソデオキシコール酸は、いくつかのメカニズムを通じてその効果を発揮します。
胆汁分泌作用: 胆汁流量を刺激し、脂肪の消化と吸収を助けます.
肝臓生化学: 胆汁酸代謝に関与する肝臓酵素と経路に影響を与えます.
類似化合物:
ウルソデオキシコール酸: イソデオキシコール酸のエピマーであり、同様の胆汁分泌効果がありますが、分子構造が異なります.
ケノデオキシコール酸: 同様の機能を持つ別の胆汁酸ですが、ヒトでの耐容性と効果が異なります.
独自性: イソデオキシコール酸は、特定のエピマー構造のために独特であり、他の胆汁酸と比較して独特の生化学的特性と効果をもたらします .
生化学分析
Biochemical Properties
Isodeoxycholic acid is involved in several biochemical reactions, particularly those related to bile acid metabolism. It has a greater critical micelle concentration than deoxycholic acid, indicating reduced detergent activity . Isodeoxycholic acid interacts with various enzymes and proteins, including those involved in bile acid synthesis and metabolism. For instance, it inhibits spore germination induced by taurocholic acid in several Clostridium difficile strains and decreases the cytotoxicity of Clostridium difficile culture supernatants to Vero cells . These interactions highlight the compound’s role in modulating microbial activity and maintaining gut health.
Cellular Effects
Isodeoxycholic acid exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, isodeoxycholic acid has been shown to have choleretic effects, promoting bile flow and improving liver biochemistry . Additionally, it affects the growth of gut commensal bacteria species, indicating its role in maintaining gut microbiota balance .
Molecular Mechanism
The molecular mechanism of isodeoxycholic acid involves several key interactions at the molecular level. It binds to specific receptors and enzymes, leading to enzyme inhibition or activation and changes in gene expression. Isodeoxycholic acid inhibits the growth of certain gut bacteria by reducing their detergent activity . It also undergoes epimerization to form ursodeoxycholic acid, which has therapeutic effects in liver diseases . These molecular interactions underscore the compound’s role in maintaining liver and gut health.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isodeoxycholic acid change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that isodeoxycholic acid can be stored at -20°C for up to three years in its powdered form . In in vitro and in vivo studies, isodeoxycholic acid has demonstrated consistent effects on bile flow and liver biochemistry over extended periods . These findings highlight the compound’s potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of isodeoxycholic acid vary with different dosages in animal models. At lower doses, the compound promotes bile flow and improves liver function without significant adverse effects . At higher doses, isodeoxycholic acid may exhibit toxic effects, including hepatotoxicity and gastrointestinal disturbances . These dosage-dependent effects underscore the importance of careful dose management in therapeutic applications.
Metabolic Pathways
Isodeoxycholic acid is involved in several metabolic pathways, including bile acid synthesis and metabolism. It is formed via the epimerization of deoxycholic acid by intestinal bacteria . The compound interacts with enzymes such as 7α-hydroxylase and 12α-hydroxylase, which are involved in bile acid synthesis . These interactions influence metabolic flux and metabolite levels, contributing to the regulation of bile acid homeostasis.
Transport and Distribution
Isodeoxycholic acid is transported and distributed within cells and tissues through specific transporters and binding proteins. It is primarily transported via the enterohepatic circulation, where it is reabsorbed in the ileum and returned to the liver . The compound’s localization and accumulation in the liver and gut are critical for its biological activity and therapeutic effects .
Subcellular Localization
The subcellular localization of isodeoxycholic acid plays a significant role in its activity and function. The compound is primarily localized in the liver and gut, where it exerts its choleretic and microbiota-modulating effects . Post-translational modifications and targeting signals direct isodeoxycholic acid to specific cellular compartments, ensuring its precise action within the cells .
準備方法
合成経路および反応条件: イソデオキシコール酸は、腸内細菌によるデオキシコール酸のエピメリ化によって合成できます 。このプロセスには、デオキシコール酸をイソデオキシコール酸に変換する特定の反応条件が含まれます。
工業生産方法: 詳細な工業生産方法は広く文書化されていませんが、イソデオキシコール酸の合成は通常、高純度と収率を確保するために特定の条件下で制御された化学反応を含みます .
化学反応の分析
反応の種類: イソデオキシコール酸は、以下を含むさまざまな化学反応を起こします。
還元: この反応は、酸素の除去または水素の付加を伴い、還元された化合物の生成につながります。
置換: この反応は、特定の試薬と条件を使用して、ある官能基を別の官能基に置き換えることを含みます。
一般的な試薬と条件:
酸化: 一般的な試薬には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムが含まれます。
置換: 一般的な試薬には、特定の条件下でのハロゲンと求核剤が含まれます。
生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はケトンまたはアルコールを生成する可能性があり、還元はアルカンまたはアルコールを生成する可能性があります。
4. 科学研究への応用
イソデオキシコール酸は、以下を含む幅広い科学研究への応用があります。
類似化合物との比較
Ursodeoxycholic Acid: An epimer of isodeoxycholic acid with similar choleretic effects but different molecular configurations.
Chenodeoxycholic Acid: Another bile acid with similar functions but different tolerability and effects in humans.
Uniqueness: Isodeoxycholic acid is unique due to its specific epimeric structure, which gives it distinct biochemical properties and effects compared to other bile acids .
特性
IUPAC Name |
(4R)-4-[(5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(7-10-21(27)28)16-8-9-17-22-18(13-20(26)24(16,17)3)23(2)11-5-4-6-15(23)12-19(22)25/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCAAZIHTDCFJX-QLEQUTGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCCC4)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCCC4)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701315756 | |
| Record name | Isodeoxycholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isodeoxycholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002536 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
566-17-6 | |
| Record name | Isodeoxycholic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=566-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholan-24-oic acid, 7,12-dihydroxy-, (5beta,7alpha,12alpha)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isodeoxycholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isodeoxycholic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TXX676B9T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isodeoxycholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002536 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-(4-heptylphenyl)-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]furo[2,3-d]pyrimidin-2-one](/img/structure/B1214472.png)


![2-[2-[[2-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1214480.png)
![3-[5-(4-Ethylphenyl)-2-tetrazolyl]propanoic acid methyl ester](/img/structure/B1214482.png)
![N-[2-(3-acetamidophenyl)-3H-benzimidazol-5-yl]acetamide](/img/structure/B1214483.png)
![4-methyl-N-[3-[1-(phenylmethyl)-4-piperidinyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide](/img/structure/B1214485.png)
![2-(8,9-Dimethyl-thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1214488.png)
